Butyrophenone, 2'-(2-(diethylamino)ethoxy)-, hydrochloride
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Overview
Description
Butyrophenone, 2’-(2-(diethylamino)ethoxy)-, hydrochloride is a chemical compound with the molecular formula C16H25NO2·HCl and a molecular weight of 299.88 g/mol . This compound is known for its pharmacological properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 2’-(2-(diethylamino)ethoxy)-, hydrochloride typically involves the reaction of butyrophenone with 2-(diethylamino)ethanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is then purified and crystallized to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 2’-(2-(diethylamino)ethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyrophenone, 2’-(2-(diethylamino)ethoxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its effects on biological systems and its potential as a biochemical tool.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Butyrophenone, 2’-(2-(diethylamino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets in the body. It acts as a dopamine antagonist, binding to dopamine receptors and inhibiting their activity. This leads to a reduction in dopamine-mediated signaling pathways, which can have various effects on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another butyrophenone derivative used as an antipsychotic agent.
Droperidol: A butyrophenone derivative used to prevent and treat postoperative nausea and vomiting.
Benperidol: A neuroleptic butyrophenone derivative used in the treatment of psychoses.
Uniqueness
Butyrophenone, 2’-(2-(diethylamino)ethoxy)-, hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its diethylaminoethoxy group differentiates it from other butyrophenone derivatives, leading to unique interactions with molecular targets and distinct therapeutic effects .
Properties
CAS No. |
20809-10-3 |
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Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
2-(2-butanoylphenoxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-4-9-15(18)14-10-7-8-11-16(14)19-13-12-17(5-2)6-3;/h7-8,10-11H,4-6,9,12-13H2,1-3H3;1H |
InChI Key |
JJWZUFUQCXRUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1OCC[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
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